molecular formula C24H24N2O5S B2882302 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922090-15-1

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Numéro de catalogue B2882302
Numéro CAS: 922090-15-1
Poids moléculaire: 452.53
Clé InChI: IWOYVXUXIVTPFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

The compound's derivatives, particularly those related to zinc phthalocyanine substituted with benzenesulfonamide groups, exhibit remarkable photophysical and photochemical properties suitable for photodynamic therapy (PDT). These derivatives, characterized by their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, are essential for Type II mechanisms in cancer treatment. Their efficacy as Type II photosensitizers, due to their good fluorescence properties, positions them as potential candidates for targeting cancer cells in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Anti-HIV Activity

Benzenesulfonamide derivatives have been explored for their antifungal and anti-HIV activities. Novel compounds, through the integration of benzenesulfonamide with other active moieties, have shown promising results in vitro against a range of pathogens. These findings suggest the potential of such compounds in developing new therapeutic agents for treating fungal infections and combating HIV (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Carbonic Anhydrase Inhibition

Research into benzenesulfonamide derivatives has revealed their effectiveness as inhibitors of human carbonic anhydrases, which are therapeutically relevant. The primary sulfonamide functionality facilitates [1,4]oxazepine ring construction, acting as an enzyme prosthetic zinc-binding group. These properties underline the potential of such compounds in the development of new drugs targeting carbonic anhydrases for various therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Anticancer and Antihypertensive Agents

The synthesis and evaluation of quinazoline derivatives as potential diuretic and antihypertensive agents have been investigated. Benzenesulfonamide derivatives have shown significant activity, highlighting their potential in therapeutic applications for managing hypertension and related cardiovascular conditions (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).

Antimicrobial Activity and Enzyme Inhibition

Schiff bases derived from sulfamethoxazole/sulfisoxazole and benzenesulfonamides have been synthesized and characterized for their antimicrobial activities and effects as carbonic anhydrase enzyme inhibitors. These compounds, especially their metal complexes, exhibit potent inhibitory activities against various microbial strains and carbonic anhydrase enzymes, indicating their potential in medicinal chemistry and drug development (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

Propriétés

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-14-6-8-22-20(10-14)26(4)24(27)19-13-17(7-9-21(19)31-22)25-32(28,29)18-11-15(2)23(30-5)16(3)12-18/h6-13,25H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOYVXUXIVTPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C(=C4)C)OC)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.